7,8-Difluoro-2-methylquinoline

Lipophilicity Drug Design ADME Profiling

Securing the correct 7,8-difluoro isomer is critical for ipflufenoquin fungicide development-other difluoro isomers fail to yield the active pharmacophore. • Exclusive 7,8-difluoro substitution enables regioselective C-O coupling at the 3-position, the key step in ipflufenoquin core assembly. • Validated 6-step synthesis from 2,3-difluoroaniline; demonstrates activity against multiple phytopathogens at 400 mg/L. • Low MW (179.17 g/mol) and balanced LogP (~2.74) support efficient membrane permeability for intracellular target engagement. • Available with NLT 98% purity; immediate stock for rapid lead optimization.

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
CAS No. 1351515-97-3
Cat. No. B1456712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluoro-2-methylquinoline
CAS1351515-97-3
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=CC(=C2F)F
InChIInChI=1S/C10H7F2N/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3
InChIKeyGSJNGCGMUPTZON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Difluoro-2-methylquinoline: Molecular Properties & Classification


7,8-Difluoro-2-methylquinoline is a fluorinated quinoline derivative belonging to the class of heterocyclic aromatic compounds that integrate a difluoro-substituted quinoline scaffold with a methyl group at the 2-position. This compound (C₁₀H₇F₂N, MW = 179.17 g·mol⁻¹) serves as a strategic building block in the synthesis of agrochemicals, particularly the fungicide ipflufenoquin, and is investigated as a precursor for biologically active molecules. Its computed physicochemical profile—LogP ~2.74–2.82, polar surface area ~12.9–13.0 Ų, and zero hydrogen-bond donors—positions it as a low-molecular-weight scaffold with balanced lipophilicity suitable for further functionalization .

1
Fluorinated quinoline building block for agrochemical and bioactive molecule synthesis.
2
7,8-Difluoro regioisomer with reported lipophilicity context for further functionalization.
3
Low molecular weight scaffold supporting balanced LogP for SAR studies.

Why 7,8-Difluoro-2-methylquinoline Cannot Be Substituted


The 7,8-difluoro substitution pattern imparts a unique combination of electronic effects—strong inductive withdrawal from the adjacent fluorine atoms—that directly alter the reactivity, regioselectivity of electrophilic aromatic substitution, and metal-chelating behavior of the quinoline core. This pattern differs fundamentally from 5,6-, 6,7-, or 6,8-difluoro isomers, where fluorine atoms are more spatially separated and produce distinct charge distributions. In the synthesis of ipflufenoquin, the 7,8-difluoro arrangement is essential for the subsequent C–O coupling at the 3-position, and substitution with any other difluoro isomer would yield a different final compound with altered physicochemical and biological properties [1] [2].

Target Isomer
Generic Substitute
7,8-Difluoro-2-methylquinoline
5,6-, 6,7-, or 6,8-difluoro isomers
Vicinal F–F electronic withdrawal directs reactivity and metal-chelation.
More spatially separated fluorine atoms produce distinct charge distributions.
Essential for C–O coupling at 3-position in ipflufenoquin synthesis.
Substitution may yield a different final compound with altered properties.
Similar product does not mean interchangeable product. Isomer-specific reactivity context requires verification.

7,8-Difluoro-2-methylquinoline: Differentiation Evidence


Lipophilicity Advantage Over 6,7-Difluoro Isomer

The 7,8-difluoro-2-methylquinoline isomer exhibits a higher computed LogP than its 6,7-difluoro regioisomer. The ACD/LogP for the 7,8-isomer is 2.74, whereas the 6,7-isomer (CAS 152922-65-1) shares an identical predicted density and boiling point but a lower LogP value. This difference, though modest, can influence membrane permeability and protein binding in biological assays, making the 7,8-isomer preferable when increased lipophilicity is required for target engagement .

Lipophilicity Context
Data to verify
ACD/LogP = 2.74
Reported LogP context may influence membrane permeability in assays.
Cross-study comparable; ≥0.04 units higher than 6,7-isomer estimated range.
Lipophilicity Drug Design ADME Profiling

Key Intermediate for Ipflufenoquin Synthesis

7,8-Difluoro-2-methylquinoline is the direct precursor to ipflufenoquin (CAS 1314008-27-9), a quinoline fungicide developed by Nippon Soda. The synthesis proceeds via O-arylation at the 3-position with 2-fluorophenol derivatives. Non-fluorinated 2-methylquinoline cannot participate in this reaction because the 7,8-difluoro substitution pattern activates the ring and directs the coupling. Ipflufenoquin has demonstrated fungicidal activity at 400 mg/L against downy mildew, anthracnose, powdery mildew, and Fusarium head blight in laboratory bioassays [1] [2].

Ipflufenoquin Synthesis
Supporting evidence
Direct precursor via O-arylation at 3-position.
Supports fungicide intermediate workflow with patent-validated route.
Non-fluorinated 2-methylquinoline cannot yield ipflufenoquin.
Agrochemical Synthesis Fungicide Intermediate Process Chemistry

Vicinal Fluorine NMR Fingerprint

The vicinal fluorine atoms at positions 7 and 8 produce diagnostic ¹H and ¹⁹F NMR signatures that are absent in mono-fluorinated or non-adjacent difluoro isomers. The through-space coupling between F7 and F8 results in a characteristic splitting pattern that serves as an unambiguous structural fingerprint for identity confirmation and purity assessment. This feature is not observed in 5,6-, 6,7-, or 6,8-difluoro-2-methylquinoline regioisomers, where fluorine atoms are separated by at least one C–H bond [1].

Vicinal F NMR Fingerprint
Class-level inference
Diagnostic 19F–19F through-space coupling.
Supports identity confirmation and regioisomeric purity assessment.
Unique to vicinal 7,8-difluoro; absent in 5,6-, 6,7-, or 6,8-isomers.
Structural Confirmation 19F NMR Quality Control

Purity and Supplier Comparability

Commercially, 7,8-difluoro-2-methylquinoline is available at ≥95% purity (Leyan, product #1972530) and ≥98% purity (MolCore). This purity window is comparable to other difluoro-2-methylquinoline isomers offered by the same suppliers. However, the specific certification (ISO compliance) and availability of batch-specific analytical data (HPLC, NMR) for the 7,8-isomer can differ from other regioisomers, impacting procurement decisions for GLP or GMP synthesis campaigns .

Supplier Comparability
Data to verify
Purity ≥95% to ≥98% available.
Procurement context depends on ISO certification and batch documentation.
Purity ranges overlap with other isomers; analytical data requires review.
Procurement Quality Assurance Synthetic Intermediate

Patent-Protected Ipflufenoquin Scaffold Access

The 7,8-difluoro-2-methylquinoline scaffold is embedded in multiple patent families covering quinoline fungicides (e.g., WO2014054563A1, compositions containing ipflufenoquin). Procuring this specific isomer enables research groups to operate within the protected chemical space of Nippon Soda's fungicide platform, which is inaccessible using 6,7-, 5,6-, or 6,8-difluoro isomers. The ipflufenoquin patent estate explicitly claims the 7,8-difluoro-2-methylquinolin-3-yloxy substructure, making this compound the only viable starting point for legitimate structure–activity relationship (SAR) studies around this chemotype [1].

Patent-Protected Scaffold
Supporting evidence
Explicitly claimed in ipflufenoquin patent families.
Supports freedom-to-operate alignment for agrochemical SAR programs.
Binary: only 7,8-difluoro isomer maps to claimed ipflufenoquin substructure.
Intellectual Property Agrochemical R&D Fungicide Discovery

7,8-Difluoro-2-methylquinoline: Application Scenarios


Ipflufenoquin and Analog Synthesis

7,8-Difluoro-2-methylquinoline is the mandatory intermediate for constructing the ipflufenoquin core. Research teams engaged in quinoline-based fungicide development should procure this isomer to access the 7,8-difluoro-2-methylquinolin-3-yloxy pharmacophore. The 6-step synthesis from 2,3-difluoroaniline has been validated, and the final compound exhibits activity against multiple phytopathogens at 400 mg/L [1] .

Antimycobacterial SAR Building Block

Derivatives synthesized from 7,8-difluoro-2-methylquinoline have demonstrated activity against Mycobacterium tuberculosis H37Rv with low micromolar MIC values. The scaffold's balanced LogP (~2.74) and low molecular weight (179.17) make it an attractive starting point for lead optimization programs targeting intracellular pathogens where membrane permeability is critical [1] .

Fluorinated Quinoline OLED Emitters

The 7,8-difluoro substitution pattern tunes the electron affinity and photophysical properties of quinoline-based ligands. This compound serves as a precursor for styryl-substituted derivatives investigated as electron-transport materials and fluorescent sensors in OLED applications. The fluorine atoms improve electronic mobility and shift emission wavelengths, providing a distinct advantage over non-fluorinated or mono-fluorinated quinoline ligands [1].

Analytical Reference Standard for Regioisomer ID

The vicinal F–F through-space coupling pattern in ¹⁹F NMR provides an unambiguous spectroscopic handle. Analytical laboratories and process chemistry groups can use the 7,8-difluoro-2-methylquinoline standard to establish reference spectra, ensuring accurate identity confirmation when regioisomeric purity is critical for downstream synthesis [1].

Application
Selection Property
Validation Focus
Ipflufenoquin and analog synthesis
7,8-Difluoro substitution pattern
C–O coupling at 3-position and fungicide core construction
Antimycobacterial SAR building block
Balanced LogP context
Intracellular target access and lead optimization endpoints
Fluorinated quinoline OLED emitters
Fluorine-tuned electron affinity
Photophysical property tuning and emission wavelength shift
Analytical reference standard
Vicinal 19F–19F coupling pattern
Regioisomeric identity confirmation in NMR workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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